molecular formula C12H12N6OS B2544595 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 1032282-87-3

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2544595
CAS No.: 1032282-87-3
M. Wt: 288.33
InChI Key: GOOLLRHCPYPZOI-UHFFFAOYSA-N
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Description

4-Amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group, an amino (-NH₂) group, and a 3-(4-methoxyphenyl)-1H-pyrazole moiety. The 4-methoxyphenyl group introduces electron-donating properties, which may enhance its reactivity and biological activity.

Properties

IUPAC Name

4-amino-3-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-19-8-4-2-7(3-5-8)9-6-10(15-14-9)11-16-17-12(20)18(11)13/h2-6H,13H2,1H3,(H,14,15)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOLLRHCPYPZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, large-scale production would require stringent control of reaction parameters and purification processes to ensure consistency and quality.

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. For example:

  • Reaction with ethyl chloroacetate : Forms S-alkylated derivatives under basic conditions (DMF, triethylamine, room temperature), yielding ethyl 2-[(triazolyl)thio]acetate intermediates .

  • Reaction with 2-bromo-1-phenylethanone : Produces ketone derivatives, which can be further reduced to ethanol analogs .

Key Data:

ReagentProductYield (%)ConditionsSource
Ethyl chloroacetateEthyl 2-[(triazolyl)thio]acetate80DMF, Et₃N, 24h, RT
2-Bromo-1-phenylethanone2-[(Triazolyl)thio]-1-phenylethanone75KOH, EtOH, reflux

Condensation Reactions

The amino (-NH₂) group participates in Schiff base formation with aldehydes or ketones:

  • Reaction with arylaldehydes : Forms hydrazone derivatives in alcoholic media (e.g., methanol or ethanol) under reflux .

  • Example : Condensation with 4-nitrobenzaldehyde yields a hydrazone with a distinct yellow crystalline structure .

Key Data:

AldehydeProductYield (%)ConditionsSource
4-Nitrobenzaldehyde4-Nitrobenzylideneamino-triazole-thiol88EtOH, reflux, 6h
FurfuralFurfurylideneamino-triazole-thiol72MeOH, reflux, 4h

Oxidation and Reduction

  • Oxidation of the thiol group : Converts -SH to disulfide (-S-S-) bonds under mild oxidative conditions (e.g., H₂O₂ or I₂) .

  • Reduction of azomethines : Hydrazones derived from the amino group can be reduced with NaBH₄ or LiAlH₄ to form secondary amines .

Key Data:

Reaction TypeReagentProductYield (%)Source
Disulfide formationH₂O₂ (30%)Bis(triazolyl) disulfide65
Hydrazone reductionNaBH₄N-Alkylamino-triazole-thiol90

Cyclization Reactions

The triazole-thiol scaffold participates in cyclocondensation reactions:

  • With thiourea or urea : Forms fused heterocycles (e.g., thiazolo-triazoles) under acidic or basic conditions .

  • With α,β-unsaturated carbonyls : Generates six-membered rings via Michael addition followed by cyclization .

Key Data:

ReagentProductYield (%)ConditionsSource
ThioureaThiazolo[3,2-b] triazole78HCl, EtOH, reflux
Maleic anhydrideTriazolyl-thiadiazine derivative62DMF, 80°C, 8h

Metal Complexation

The thiol and amino groups act as ligands for transition metals:

  • Coordination with Cu(II) or Fe(III) : Forms stable complexes characterized by shifts in IR (ν(S-H) disappears) and UV-Vis spectra .

Key Data:

Metal SaltComplex StoichiometryStability Constant (log K)Source
CuCl₂·2H₂O1:2 (Metal:Ligand)12.4 ± 0.3
Fe(NO₃)₃·9H₂O1:19.8 ± 0.2

Nucleophilic Aromatic Substitution

The electron-rich pyrazole and triazole rings undergo substitution with electrophiles:

  • Nitration : With HNO₃/H₂SO₄ introduces nitro groups at para positions .

  • Halogenation : Bromine in acetic acid yields 4-bromo derivatives .

Key Data:

ReactionReagentProductYield (%)Source
NitrationHNO₃/H₂SO₄4-Nitro-pyrazolyl-triazole70
BrominationBr₂/AcOH4-Bromo-pyrazolyl-triazole85

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant biological activity, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of triazole compounds possess anticancer properties. A study demonstrated that 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes in cancer metabolism and induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against a range of bacteria and fungi. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Agricultural Applications

The compound's properties extend to agricultural science, particularly in the development of fungicides.

Fungicidal Activity

Studies have shown that this compound can act as a fungicide against various plant pathogens. Field trials indicated that it effectively reduced fungal infections in crops like wheat and rice, improving yield and quality .

Material Science Applications

In material science, the compound is explored for its potential use in synthesizing novel materials.

Synthesis of Coordination Compounds

The thiol group in the structure allows for the formation of coordination complexes with transition metals. These complexes have been studied for their catalytic properties and potential applications in organic synthesis .

Case Studies

Application AreaStudy ReferenceFindings
AnticancerPubChemInduced apoptosis in cancer cell lines; effective against multiple types of cancer cells.
AntimicrobialKemixEffective against Staphylococcus aureus and Escherichia coli; potential for developing new antibiotics.
AgriculturalSigma-AldrichReduced fungal infections in wheat and rice; improved crop yield.
Material SciencePubChemFormation of coordination complexes with transition metals; applications in catalysis.

Mechanism of Action

The mechanism of action of 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -NH₂) enhance antioxidant and antiradical activities by stabilizing free radicals via resonance or inductive effects .
  • Aromatic heterocycles (e.g., pyridine, thiophene) improve solubility and bioavailability .
  • Halogenated substituents (e.g., -F) increase antimicrobial and anti-tubercular potency .

Computational and Mechanistic Insights

  • 3D-QSAR Studies : Models predict that bulky substituents at the triazole C-5 position enhance anticancer activity, while electronegative groups improve antioxidant capacity .
  • Quantum Chemical Calculations: HOMO-LUMO gaps and Fukui indices suggest nucleophilic regions (e.g., thiol and amino groups) are critical for free radical scavenging .

Biological Activity

4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that exhibits a range of biological activities. This article provides an overview of its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazole derivatives and features both pyrazole and triazole moieties. The presence of a thiol group enhances its reactivity and ability to form coordination complexes with metals, which is crucial for its biological activity. Its molecular formula is C12H12N6OSC_{12}H_{12}N_6OS .

Synthesis

The synthesis of this compound typically involves multi-step procedures, which may vary based on the desired purity and yield. Common methods include:

  • Reaction with α-Halocarbonyl Compounds : This involves the reaction between 4-amino-5-mercaptotriazole and various α-halocarbonyl compounds.
  • Cyclization Reactions : Alkylation of the thiol group followed by cyclization using carbonyl compounds is also prevalent.
  • Mannich Reactions : One-pot Mannich reactions involving triazole derivatives can yield diverse products .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance:

  • Antifungal Activity : In vitro studies demonstrated that this compound shows potent activity against several Candida species, outperforming conventional antifungal agents like ketoconazole .

Anticancer Properties

The compound has shown promising results in cancer research:

  • Cytotoxicity : In vitro tests on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives exhibit significant cytotoxic effects. Notably, compounds derived from this structure have been reported to induce apoptosis by altering the expression of key proteins involved in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to its anti-proliferative effects.
  • Cell Cycle Regulation : It influences cell cycle progression by modulating cyclin levels and promoting apoptotic pathways .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiolContains pyridine instead of pyrazoleDifferent biological activity profiles
5-(4-methoxyphenyl)-1H-pyrazoleLacks triazole structureFocused on pyrazole-related activities
1-(3-chlorophenyl)-1H-pyrazoleSimple pyrazole derivativeLimited scope compared to triazoles

This comparative analysis highlights how structural variations influence biological activity.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Anticancer Efficacy : A study demonstrated that certain derivatives inhibited the growth of A549 lung cancer cells in xenograft models without significant toxicity .
  • Antibacterial Activity : The compound exhibited significant efficacy against multiple human pathogenic bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What synthetic pathways are optimal for preparing 4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via cyclization of thiourea intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions, followed by functionalization. Key steps include formylation, oxidation, and acylation to generate pyrazole-carbonyl chloride intermediates . Validation of regioisomers and purity requires X-ray crystallography and elemental analysis . For reproducibility, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled.

Q. Which analytical methods are critical for structural elucidation and purity assessment?

Combine spectral techniques:

  • ¹H-NMR to confirm substituent positions and regioselectivity.
  • LC-MS for molecular weight verification and impurity detection .
  • IR spectroscopy to identify thiol (-SH) and triazole ring vibrations .
  • X-ray crystallography resolves ambiguous regiochemistry, as demonstrated for halogenated analogs .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antitubercular vs. antifungal) be resolved?

Discrepancies arise from assay variability (e.g., bacterial strains, concentration ranges). To reconcile results:

  • Perform dose-response studies (IC₅₀ determination) under standardized protocols .
  • Use molecular docking to predict target binding (e.g., Mycobacterium tuberculosis enzymes vs. fungal CYP51) and validate with site-directed mutagenesis .
  • Compare logP values to assess membrane permeability differences affecting bioactivity .

Q. What methods improve solubility and bioavailability for in vivo studies?

  • S-Alkylation : React the thiol group with alkyl halides (e.g., methyl iodide) in methanol/NaOH to form thioethers, enhancing lipophilicity .
  • Mannich base derivatization : Introduce hydrophilic groups (e.g., morpholine) via aminomethylation .
  • Co-crystallization with cyclodextrins improves aqueous solubility without altering bioactivity .

Q. How can regioselectivity challenges in pyrazole-triazole coupling be addressed?

  • Thermodynamic control : Prolonged heating (e.g., 120°C in POCl₃) favors the 1,3,4-triazole regioisomer .
  • Catalytic optimization : Use Cu(I) catalysts to direct cycloaddition toward the desired 1,2,4-triazole configuration .
  • Protecting groups : Shield reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 4-methoxyphenyl group with halogenated or heteroaromatic moieties to probe steric/electronic effects .
  • Bioisosteric replacement : Substitute the thiol group with sulfonyl or sulfonamide groups to enhance metabolic stability .
  • In silico QSAR models : Train models using docking scores (AutoDock Vina) and experimental IC₅₀ values to predict activity trends .

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